4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile
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Overview
Description
Preparation Methods
The synthesis of 4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of pain.
Mechanism of Action
The mechanism of action of 4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis. This inhibition can lead to various biological effects, including the modulation of pain responses .
Comparison with Similar Compounds
4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.
Other AAK1 inhibitors:
Properties
Molecular Formula |
C10H9ClN4 |
---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
4-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile |
InChI |
InChI=1S/C10H9ClN4/c11-10-9-5-4-8(3-1-2-6-12)15(9)14-7-13-10/h4-5,7H,1-3H2 |
InChI Key |
CSXQXRJFIQOYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)Cl)CCCC#N |
Origin of Product |
United States |
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